chemical structure and properties of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine
chemical structure and properties of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine is a synthetic organic compound featuring a central piperazine ring linking a 2-fluorophenyl group and a morpholine carbonyl moiety. The presence of the fluorophenylpiperazine scaffold is of significant interest in medicinal chemistry, as this structural motif is found in various biologically active molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthesis pathway, expected analytical characteristics, and the potential biological relevance of this compound, offering a valuable resource for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine are summarized below, providing a clear identification of the molecule.
| Identifier | Value | Source |
| IUPAC Name | (4-(2-fluorophenyl)piperazin-1-yl)(morpholino)methanone | N/A |
| CAS Number | 505088-19-7 | [1] |
| Molecular Formula | C₁₅H₂₀FN₃O₂ | [1] |
| Molecular Weight | 293.34 g/mol | [1] |
| InChI | 1S/C15H20FN3O2/c16-13-3-1-2-4-14(13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 | [1] |
| InChIKey | FSZBYGWZGVPCMU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1COCCN1C(=O)N2CCN(CC2)C3=CC=CC=C3F | N/A |
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Melting Point | 100-150 °C | Crystalline solid at room temperature is expected due to the rigid ring systems and polar carbonyl group. Similar piperazine derivatives often exhibit melting points in this range. |
| Boiling Point | > 400 °C | High boiling point is anticipated due to the relatively high molecular weight and polar nature of the molecule. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents); sparingly soluble in water. | The presence of polar functional groups (carbonyl, ether, amine) suggests some water solubility, but the aromatic ring and aliphatic portions will limit it. Good solubility in polar aprotic organic solvents is expected. |
| pKa | ~7.5 (for the piperazine nitrogen) | The piperazine nitrogen atom is basic. The electron-withdrawing effect of the adjacent carbonyl group will reduce its basicity compared to unsubstituted piperazine. |
Proposed Synthesis and Characterization
A plausible and efficient synthetic route to 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine involves the coupling of 1-(2-fluorophenyl)piperazine with a suitable activated morpholine carbonyl derivative. A common and effective method for this type of amide bond formation is the use of phosgene or a phosgene equivalent to create a reactive intermediate.
Synthetic Pathway
A two-step, one-pot synthesis is proposed, starting from commercially available reagents.
Caption: Proposed two-step, one-pot synthesis of the target compound.
Experimental Protocol
Materials:
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Morpholine
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Triphosgene (or diphosgene)
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1-(2-Fluorophenyl)piperazine
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous dichloromethane (DCM)
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Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
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Activation of Morpholine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Formation of the Carbonyl Chloride Intermediate: Dissolve triphosgene (0.4 eq) in anhydrous DCM and add it dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the morpholine-4-carbonyl chloride intermediate occurs in situ.
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Coupling Reaction: In a separate flask, dissolve 1-(2-fluorophenyl)piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.
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Product Formation: Add the solution of 1-(2-fluorophenyl)piperazine to the reaction mixture containing the in situ generated morpholine-4-carbonyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine.
Spectroscopic Characterization (Expected)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are the expected key signals and features.
¹H NMR Spectroscopy
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Aromatic Protons: A multiplet in the range of δ 7.0-7.2 ppm corresponding to the four protons on the 2-fluorophenyl ring.
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Morpholine Protons: Two triplets (or complex multiplets) around δ 3.6-3.8 ppm and δ 3.3-3.5 ppm, each integrating to 4 protons, corresponding to the -CH₂-O- and -CH₂-N- groups of the morpholine ring, respectively.
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Piperazine Protons: Two triplets (or complex multiplets) around δ 3.4-3.6 ppm and δ 3.0-3.2 ppm, each integrating to 4 protons, corresponding to the piperazine ring protons. The protons adjacent to the carbonyl group will be downfield compared to those adjacent to the fluorophenyl-substituted nitrogen.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
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Aromatic Carbons: Several signals in the aromatic region (δ 115-160 ppm). The carbon bearing the fluorine atom will show a large coupling constant (¹JCF).
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Morpholine Carbons: Two signals around δ 66-68 ppm (-CH₂-O-) and δ 42-45 ppm (-CH₂-N-).
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Piperazine Carbons: Two signals around δ 45-50 ppm.
FT-IR Spectroscopy
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C=O Stretch: A strong absorption band in the region of 1630-1650 cm⁻¹ characteristic of the amide carbonyl group.
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C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.
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C-O-C Stretch: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry
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Molecular Ion Peak (M⁺): An expected peak at m/z = 293.16 (for the exact mass of C₁₅H₂₀FN₃O₂). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 294.17.
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Key Fragmentation Patterns: Fragmentation would likely involve cleavage of the amide bond, leading to fragments corresponding to the morpholine carbonyl cation and the 2-fluorophenylpiperazine radical cation.
Potential Biological Relevance and Applications
While there is no direct published research on the biological activity of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine, the presence of the 2-fluorophenylpiperazine moiety suggests potential pharmacological relevance.
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
A notable study on a structurally related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has demonstrated its activity as an inhibitor of human equilibrative nucleoside transporters (ENTs), with a preference for ENT2 over ENT1.[2] ENTs are crucial for nucleoside transport across cell membranes and play a role in various physiological and pathological processes, including cardiovascular function and cancer chemotherapy.[2] The study highlighted that the presence of a halogen substitute on the phenyl ring attached to the piperazine was essential for the inhibitory effects on both ENT1 and ENT2.[2]
This suggests that 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine could also exhibit inhibitory activity against ENTs. Further investigation into this potential activity could be a valuable area of research.
Caption: Hypothesized biological relevance based on structural analogues.
Conclusion
4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine is a compound with a chemical structure that suggests potential for biological activity, particularly in the context of modulating nucleoside transport. This guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, a robust proposed synthetic route, and expected analytical characteristics. The insights into its potential as an ENT inhibitor, based on data from closely related analogues, provide a strong rationale for its synthesis and further investigation by researchers in the field of drug discovery. The detailed protocols and expected data presented herein serve as a valuable starting point for such endeavors.
References
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Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]
Sources
- 1. 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine | 505088-19-7 [sigmaaldrich.com]
- 2. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
